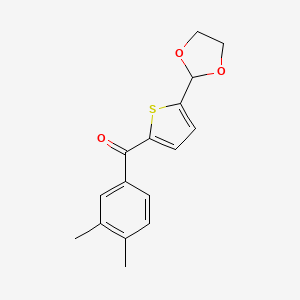

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (2,5-DMBT) is an organic compound belonging to the family of thiophene derivatives. 2,5-DMBT has been widely studied due to its unique properties and potential applications in various fields. 2,5-DMBT has been found to have antioxidant, antifungal, antibacterial, antidiabetic, anti-inflammatory, and anticancer activities, as well as being a potential agent for the treatment of neurological disorders.

Applications De Recherche Scientifique

Electrochromic Properties

- Asymmetric structure polymers derived from compounds including thiophene derivatives demonstrate potential application in electrochromic devices. The introduction of different linked positions and units such as ethoxylene dioxy thiophene alters the electrochromic properties, enabling applications like color-changing surfaces and smart windows (Hu et al., 2019).

Synthesis of Novel Derivatives

- Efficient synthesis of novel thiophene derivatives, including those similar to 2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene, has been achieved. These derivatives are critical in developing new compounds for various applications (Rangnekar & Mavlankar, 1991).

Photostabilization in Polymer Science

- Thiophene derivatives have been utilized as photostabilizers for poly(vinyl chloride), showcasing their importance in enhancing the durability of plastics against UV radiation. This application is crucial in materials science for prolonging the life of polymer-based products (Balakit et al., 2015).

Photophysical and Optoelectronic Applications

- Thiophene derivatives show promising applications in photonic, sensor, and optoelectronic devices due to their photophysical properties. Studies on thiophene-substituted compounds have revealed their potential in the development of advanced electronic and optical materials (Naik et al., 2019).

Antimicrobial and Antioxidant Activities

- Certain thiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial and antioxidant properties. These findings open possibilities for their use in medical and biochemical applications (Queiroz et al., 2007).

Solar Cell Applications

- Novel organic sensitizers containing thiophene units have been developed for solar cell applications. These sensitizers show high efficiency in converting photons to current, highlighting their role in renewable energy technologies (Kim et al., 2006).

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-10-3-4-12(9-11(10)2)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAZPLQLZPHNTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641982 |

Source

|

| Record name | (3,4-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |

CAS RN |

898779-28-7 |

Source

|

| Record name | (3,4-Dimethylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

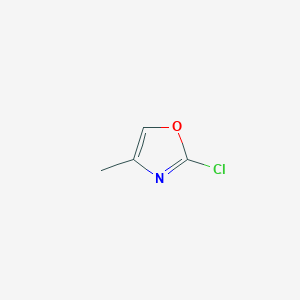

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)